1-[2-(4-fluorophenoxy)ethyl]piperidine
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Overview
Description
1-[2-(4-fluorophenoxy)ethyl]piperidine is a chemical compound with the molecular formula C13H18FNO It is known for its unique structure, which includes a piperidine ring substituted with a 4-fluorophenoxyethyl group
Preparation Methods
The synthesis of 1-[2-(4-fluorophenoxy)ethyl]piperidine typically involves the reaction of 4-fluorophenol with 2-chloroethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(4-fluorophenoxy)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom on the phenyl ring is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound has been investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or pathways.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group may enhance its binding affinity to certain targets, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
1-[2-(4-fluorophenoxy)ethyl]piperidine can be compared with other similar compounds, such as:
4-[2-(4-fluorophenoxy)ethyl]piperidine: This compound has a similar structure but may exhibit different chemical and biological properties due to variations in the substitution pattern.
2-[2-(3-fluorophenoxy)ethyl]piperidine: Another structurally related compound with potential differences in reactivity and applications.
Ethyl 4-(3-(4-fluorophenoxy)propylsulfonamido)piperidine-1-carboxylate: This compound has additional functional groups that may confer unique properties and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXUYHPWTFCBMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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